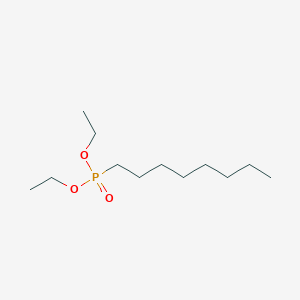

Diethyl octylphosphonate

Descripción general

Descripción

Diethyl octylphosphonate is a type of organophosphorus compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups, such as diethyl vinylphosphonate and diethyl alkenylphosphonate, have been synthesized and studied for their chemical properties and potential applications . These compounds are part of a broader class of phosphonates that are known for their versatility in chemical reactions and their utility in various industrial and research applications.

Synthesis Analysis

The synthesis of related diethyl phosphonate compounds involves various methods. For instance, diethyl vinylphosphonate can be synthesized through the reaction of diethyl phosphite with alkenes . Another example is the synthesis of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate, which was achieved with high yield and regioselectivity through a 1,3-dipolar cycloaddition reaction, a process known as "click chemistry" . These methods demonstrate the chemical flexibility and reactivity of diethyl phosphonate derivatives.

Molecular Structure Analysis

The molecular structure of diethyl phosphonate derivatives is characterized by the presence of a phosphorus atom bonded to two ethoxy groups and a variable R group, which defines the specific properties of the compound. For example, diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom and features intermolecular and intramolecular hydrogen bonding . The crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was determined by X-ray diffraction, revealing a dihedral angle between the phenyl group and the isoxazoline ring .

Chemical Reactions Analysis

Diethyl phosphonate derivatives participate in various chemical reactions. For instance, diethyl vinylphosphonate can react with amines to form addition products, which can undergo dealkylation to yield zwitterionic ethyl 2-(alkylammonio)ethylphosphonates . The Emmons-Horner Wittig reaction is another example where diethyl phosphonates are used as reagents to convert aldehydes and ketones into α,β-unsaturated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. For example, the thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was studied using thermogravimetric analysis, and its chemical behavior was examined through HOMO-LUMO analysis and other global reactivity descriptors . The anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives were investigated, showing that these compounds can act as effective corrosion inhibitors for carbon steel in acidic media .

Aplicaciones Científicas De Investigación

-

Synthesis and Characterization of Multifunctional Compounds

- Field : Chemistry

- Application : The compound Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which is similar to Diethyl octylphosphonate, has been synthesized and characterized for its multifaceted applications .

- Methods : The compound was synthesized and then subjected to rigorous characterization .

- Results : The compound showed promising anti-corrosion, antimicrobial, and antioxidant properties .

-

Microwave-Accelerated Synthesis of Phosphonic Acids

- Field : Chemistry

- Application : Diethyl esters, similar to Diethyl octylphosphonate, have been used in the microwave-accelerated McKenna synthesis of phosphonic acids .

- Methods : The diethyl ester was reacted in 1,4-dioxane at different temperatures. The reaction time was found to decrease with increasing temperature .

- Results : At 40 °C, the reaction time was 15 min, which was significantly reduced compared to 7 h with conventional heating. At 60 °C and 80 °C, the reaction times were 6 min and 4 min, respectively .

- Translating the Benefits of Gut Microorganisms into Disease Treatments and Better Health Care

- Field : Microbiology

- Application : Noster Inc. has launched its first postbiotics product based on decades of research on gut microorganisms including lactic acid bacteria and related lipid metabolites .

- Methods : The company has developed a process for mass-producing HYA, a gut microbial lipid metabolite .

- Results : Their research shows that taking three capsules of HYA-50 before meals improves insulin resistance and controls blood glucose levels .

Safety And Hazards

Diethyl octylphosphonate can cause skin irritation and serious eye irritation . It is recommended to wash hands thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection . If skin or eye irritation occurs, it is advised to get medical attention .

Propiedades

IUPAC Name |

1-diethoxyphosphoryloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDVRXOWIPONFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074442 | |

| Record name | Phosphonic acid, octyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl octylphosphonate | |

CAS RN |

1068-07-1 | |

| Record name | Diethyl P-octylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl octylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, octyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl octylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)

![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)

![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)